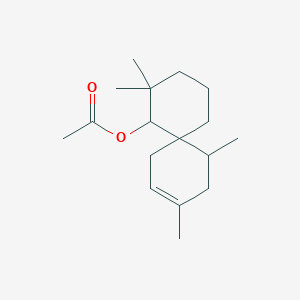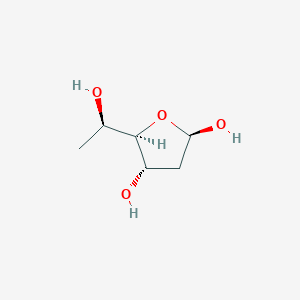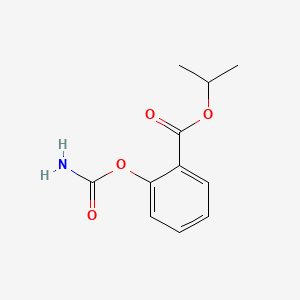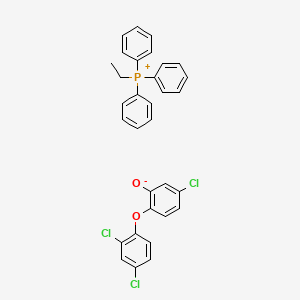
5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cloro-2-(2,4-diclorofenoxi)fenolato;etil(trifenil)fosfonio es un compuesto químico con aplicaciones significativas en diversos campos, incluyendo química, biología, medicina e industria. Este compuesto es conocido por su estructura y propiedades únicas, lo que lo convierte en un valioso objeto de estudio y utilización.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-cloro-2-(2,4-diclorofenoxi)fenolato;etil(trifenil)fosfonio generalmente implica la reacción de 5-cloro-2-(2,4-diclorofenoxi)fenol con bromuro de etil(trifenil)fosfonio bajo condiciones específicas. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o cloroformo, con la presencia de una base como carbonato de potasio para facilitar la reacción .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de solventes y reactivos de calidad industrial, con control estricto sobre las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
5-cloro-2-(2,4-diclorofenoxi)fenolato;etil(trifenil)fosfonio experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede ser oxidado utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde los átomos de cloro son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Hidróxido de sodio en solución acuosa.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas correspondientes, mientras que la reducción puede producir derivados fenólicos .
Aplicaciones Científicas De Investigación
5-cloro-2-(2,4-diclorofenoxi)fenolato;etil(trifenil)fosfonio tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y catálisis.
Biología: Employed en estudios que involucran la inhibición enzimática e interacciones proteicas.
Medicina: Investigado por sus posibles propiedades antimicrobianas y anticancerígenas.
Industria: Utilizado en la formulación de desinfectantes, conservantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 5-cloro-2-(2,4-diclorofenoxi)fenolato;etil(trifenil)fosfonio involucra su interacción con objetivos moleculares específicos. En sistemas biológicos, puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos. Esta inhibición puede interrumpir las vías metabólicas, lo que lleva a efectos antimicrobianos o anticancerígenos. La estructura del compuesto le permite interactuar con las membranas celulares, mejorando su eficacia .
Comparación Con Compuestos Similares
Compuestos similares
Triclosán: Un compuesto similar con propiedades antimicrobianas, comúnmente utilizado en productos para el cuidado personal.
Clorexidine: Otro agente antimicrobiano utilizado en aplicaciones médicas y dentales.
Singularidad
5-cloro-2-(2,4-diclorofenoxi)fenolato;etil(trifenil)fosfonio es único debido a su estructura específica, que imparte propiedades químicas y biológicas distintas. Su capacidad para experimentar diversas reacciones químicas y su amplio rango de aplicaciones lo convierten en un compuesto valioso para la investigación y el uso industrial.
Propiedades
Número CAS |
93840-93-8 |
|---|---|
Fórmula molecular |
C32H26Cl3O2P |
Peso molecular |
579.9 g/mol |
Nombre IUPAC |
5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C12H7Cl3O2/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h3-17H,2H2,1H3;1-6,16H/q+1;/p-1 |
Clave InChI |
GFWCQVLBPZZQIM-UHFFFAOYSA-M |
SMILES canónico |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


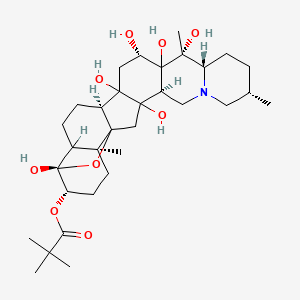


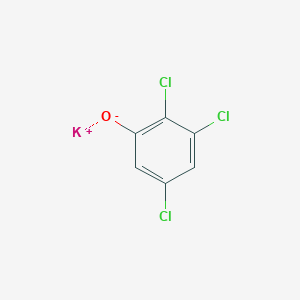

![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)



![4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol](/img/structure/B12710861.png)
